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molecular formula C14H23NO4 B8676154 2-(Hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid

2-(Hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid

Cat. No. B8676154
M. Wt: 269.34 g/mol
InChI Key: UGNWNCQNJPILDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659245B2

Procedure details

A solution of LiOH (105 mg in 4 mL, of water) was added at 0° C. to the lactone amide (65). After 1 h, the conversion was completed (HPLC). The mixture was acidified to pH 2-3 with 1N HCl, extracted with EtOAc, dried (MgSO4), evaporated, co-evaporated with toluene several times, and dried under high vacuum overnight to give the title compound (520 mg, 88%), m/z=270 (M+H)+.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
lactone amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Li+].[OH-:2].[CH2:3]([N:9]([CH3:20])[C:10]([CH:12]1[CH2:17][CH:16]2[CH2:18][CH:13]1[C:14](=[O:19])[O:15]2)=[O:11])[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].Cl>>[CH2:3]([N:9]([CH3:20])[C:10]([CH:12]1[CH2:17][CH:16]([OH:15])[CH2:18][CH:13]1[C:14]([OH:2])=[O:19])=[O:11])[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:0.1|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
lactone amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=C)N(C(=O)C1C2C(OC(C1)C2)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated, co-evaporated with toluene several times
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC=C)N(C(=O)C1C(CC(C1)O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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